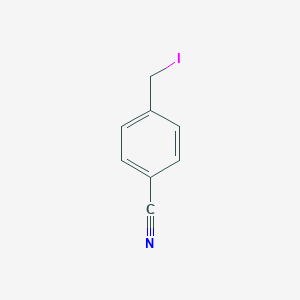

4-(Iodomethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(iodomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-5-7-1-3-8(6-10)4-2-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCMLNJYQSBFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355782 | |

| Record name | 4-(iodomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-88-4 | |

| Record name | 4-(iodomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodomethyl Benzonitrile and Analogous Halomethylbenzonitriles

Direct Iodination Strategies at the Methyl Group

The direct conversion of the methyl group in 4-methylbenzonitrile to an iodomethyl group represents a highly atom-economical approach. However, this transformation is challenging due to the relative weakness of the C-I bond and the electron-withdrawing nature of the nitrile group, which deactivates the benzylic position towards radical formation.

Radical-Mediated Halogenation Approaches to Benzonitrile (B105546) Derivatives

Radical-mediated halogenation is a common strategy for functionalizing benzylic C(sp³)–H bonds. This approach typically involves the generation of a halogen radical, which abstracts a hydrogen atom from the methyl group to form a benzylic radical. This radical then reacts with a halogen source to yield the desired product.

For benzonitrile derivatives, the electron-withdrawing cyano group destabilizes the benzylic radical, making the initial hydrogen abstraction less favorable compared to electron-rich or neutral arenes. google.com Despite these challenges, methods have been developed for such transformations. For instance, the use of N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) is a well-established method for the benzylic bromination of 4-methylbenzonitrile, yielding the precursor 4-(bromomethyl)benzonitrile. rsc.orggoogle.com

Direct radical iodination is less common. However, research into radical processes involving iodine has shown that iodine radicals can be generated from reagents like N-iodosuccinimide (NIS) and can participate in addition reactions to unsaturated bonds. researchgate.net The development of processes for the direct side-chain iodination of electron-deficient arenes is an area of active research, with some success being reported under specific conditions, often involving photocatalysis or specialized iodine-containing reagents. google.com For example, processes using N-hydroxyphthalimide have been explored for the side-chain chlorination and iodination of arenes with electron-withdrawing groups. google.com

Table 1: Radical-Mediated Bromination of 4-Methylbenzonitrile

| Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS), AIBN | Carbon Tetrachloride (CCl₄) | Reflux, 8 hours | 4-(Bromomethyl)benzonitrile | 90% | rsc.org |

Directed C(sp³)–H Iodination Techniques

Directed C(sp³)–H functionalization is an advanced synthetic strategy that utilizes a directing group to achieve high regioselectivity in C–H bond activation. While broadly applied, its use for the benzylic iodination of substrates like 4-methylbenzonitrile is still an emerging field. These reactions often involve transition metal catalysis, where the catalyst coordinates to a directing group on the substrate and selectively activates a nearby C–H bond.

Recent advancements have enabled the palladium-catalyzed β-methylene-selective C(sp³)–H arylation using a transient directing group, showcasing the potential for selective activation of specific C–H bonds even in the presence of other, typically more reactive sites. researchgate.net Adapting such methodologies for iodination could provide a future pathway for the direct synthesis of 4-(Iodomethyl)benzonitrile. The challenge lies in identifying a suitable directing group and catalytic system that can overcome the electronic deactivation by the nitrile group and facilitate the C–I bond formation.

Halogen Exchange Reactions for the Synthesis of this compound

Halogen exchange, particularly the Finkelstein reaction, is the most common and practical method for synthesizing this compound. manac-inc.co.jp This approach involves the substitution of a halide (typically chloride or bromide) with iodide.

Conversion of 4-(Bromomethyl)benzonitrile to this compound via Metathesis

The Finkelstein reaction is an S_N2 equilibrium process where an alkyl halide is treated with an alkali metal iodide. organic-chemistry.org The reaction's success hinges on Le Châtelier's principle; using a solvent in which the newly formed metal halide (e.g., NaCl or NaBr) is insoluble drives the reaction to completion. manac-inc.co.jporganic-chemistry.org

The conversion of 4-(bromomethyl)benzonitrile to this compound is a classic example of this metathesis, or exchange, reaction. chemistryviews.org Treating the bromo precursor with sodium iodide in acetone (B3395972) results in the precipitation of sodium bromide, yielding the desired iodo product in high purity and yield. organic-chemistry.org

Precursors and Reaction Conditions for Halogen Exchange

The primary precursors for the synthesis of this compound via halogen exchange are 4-(chloromethyl)benzonitrile (B47464) and 4-(bromomethyl)benzonitrile. google.comgoogle.com Of these, the bromo derivative is more frequently used due to the better leaving group ability of bromide compared to chloride.

The synthesis of the precursor, 4-(bromomethyl)benzonitrile, is efficiently achieved through the radical bromination of 4-methylbenzonitrile using NBS and AIBN in a solvent like carbon tetrachloride. rsc.orggoogle.com

Table 2: Typical Finkelstein Reaction Conditions

| Precursor | Iodide Source | Solvent | Key Condition | Product | Reference |

|---|---|---|---|---|---|

| 4-(Bromomethyl)benzonitrile | Sodium Iodide (NaI) | Acetone | Precipitation of NaBr | This compound | organic-chemistry.org |

Multi-Step Synthesis from Substituted Benzonitrile Precursors

One potential pathway could begin with a Sandmeyer reaction. For example, starting from 3-amino-5-methylbenzonitrile, a diazotization followed by treatment with potassium iodide can yield 3-iodo-5-methylbenzonitrile. nih.gov While this example introduces iodine to the aromatic ring, a similar strategy could be envisioned starting from 4-aminotoluene, followed by iodination, introduction of the cyano group, and subsequent side-chain halogenation.

Another multi-step approach involves building the molecule through coupling reactions. The synthesis of valsartan, a complex pharmaceutical, involves multi-step sequences where substituted benzonitriles are key intermediates. d-nb.inforesearchgate.net For instance, a Suzuki-Miyaura cross-coupling reaction is used to create a biphenyl (B1667301) moiety attached to a benzonitrile. d-nb.inforesearchgate.net Such strategies could be adapted, where a precursor containing a functional group handle is used to introduce the iodomethyl group late in the synthesis.

A further example involves starting with 4-methylbenzonitrile, converting it to 4-(bromomethyl)benzonitrile, and then performing a nucleophilic substitution with sodium cyanide to form 4-(cyanomethyl)benzonitrile. While this yields a different product, it illustrates the multi-step functionalization pathways available for benzonitrile derivatives.

Derivatization of 4-Methylbenzonitrile

4-Methylbenzonitrile serves as the fundamental building block for the synthesis of this compound and its halogenated analogs. a2bchem.com The methyl group of 4-methylbenzonitrile can be readily halogenated at the benzylic position via free-radical substitution reactions. a2bchem.comrsc.org This initial halogenation step is crucial as it converts the relatively unreactive methyl group into a reactive halomethyl group, which is an excellent electrophile for subsequent nucleophilic substitution reactions.

The most prevalent strategy for synthesizing this compound is through the Finkelstein reaction. organic-chemistry.org This reaction involves treating an alkyl halide with an alkali metal iodide. In this context, the brominated or chlorinated intermediate of 4-methylbenzonitrile is reacted with a source of iodide ions, typically sodium iodide (NaI) in acetone. organic-chemistry.org The success of the Finkelstein reaction relies on the principle of differential solubility; sodium bromide or sodium chloride is insoluble in acetone and precipitates out of the solution, driving the equilibrium towards the formation of the desired iodo-substituted product. organic-chemistry.org This two-step approach, involving initial bromination or chlorination followed by iodination, is often more efficient and provides higher yields than direct iodination methods.

Formation of Halomethyl Intermediates (e.g., Chloromethyl, Bromomethyl)

The synthesis of halomethyl intermediates, particularly 4-(bromomethyl)benzonitrile, is a well-established process. The most common method is the radical bromination of 4-methylbenzonitrile using N-Bromosuccinimide (NBS). rsc.orgorganic-chemistry.org This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and conducted in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. rsc.orgwiley-vch.de

The reaction proceeds via a free-radical chain mechanism where the initiator generates bromine radicals from NBS. These radicals then abstract a hydrogen atom from the methyl group of 4-methylbenzonitrile to form a stabilized benzylic radical. This radical subsequently reacts with another molecule of NBS to yield the product, 4-(bromomethyl)benzonitrile, and a succinimidyl radical, which continues the chain reaction. This method is highly selective for the benzylic position and generally provides high yields. rsc.org For instance, refluxing 4-methylbenzonitrile with NBS and AIBN in dry CCl₄ for 8 hours has been reported to yield approximately 90% of 4-(bromomethyl)benzonitrile after recrystallization. rsc.org

The synthesis of 4-(chloromethyl)benzonitrile can be achieved using similar radical halogenation conditions with N-chlorosuccinimide (NCS) as the chlorine source. nih.gov However, benzylic chlorination is often less selective than bromination, potentially leading to a mixture of products. An alternative, though less direct for this specific starting material, is the Blanc chloromethylation, which introduces a chloromethyl group onto an aromatic ring using formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride. smolecule.com

| Reagents | Initiator | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Methylbenzonitrile, N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | Reflux, 8 hours | 90% | rsc.org |

| 4-Methylbenzonitrile, N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Reflux, 6 hours | 80% | wiley-vch.de |

Optimization of Synthetic Pathways for Enhanced Purity and Yield in Academic Preparations

In academic and industrial settings, the optimization of synthetic routes to enhance yield, purity, and safety is a continuous effort. acs.org For the synthesis of 4-(halomethyl)benzonitriles, several strategies can be employed to improve upon the standard radical halogenation protocols.

One area of optimization involves the use of alternative catalysts and reaction media to improve efficiency and selectivity. researchgate.net For example, the use of a Brønsted-acidic ionic liquid, 1-methyl-3-(4-sulfobutyl)imidazolium triflate, has been shown to act as both a solvent and a catalyst for halogenations with N-halosuccinimides (NXS), allowing reactions to proceed under mild conditions with shorter reaction times. mdpi.com Simple and inexpensive Lewis bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have also been demonstrated to be effective catalysts for aromatic halogenations with NXS, providing excellent yields under ambient conditions. rsc.org

Another approach focuses on activating the halogenating agent. The combination of N-bromosuccinimide with reagents like triphenylsilylthiol (PhSSiMe₃) or diphenyl disulfide (PhSSPh) has been shown to enable the bromination of less reactive aromatic compounds in high yields. researchgate.net

Microwave-assisted synthesis represents a significant process optimization, often leading to dramatically reduced reaction times and improved yields. brieflands.com For instance, the alkylation of 2-methylquinazolin-4-one with 2-(bromomethyl)benzonitrile (B57715) was achieved in 10 minutes using microwave irradiation, a substantial improvement over conventional heating methods. brieflands.com

Purification is another critical aspect for enhancing purity. While traditional methods like recrystallization are effective, challenges can arise from byproduct formation. rsc.orgwiley-vch.de Process improvements can focus on minimizing these byproducts from the outset. For example, in the synthesis of related pharmaceutical intermediates, routes are often redesigned to be more efficient and cost-effective, such as replacing multi-step sequences with more direct coupling reactions. acs.org Careful control over reaction stoichiometry and temperature can also minimize the formation of di-halogenated or other impurities. researchgate.net For large-scale preparations, moving from hazardous solvents like carbon tetrachloride to safer alternatives like toluene (B28343) or acetonitrile (B52724) is a crucial optimization for both safety and environmental reasons. acs.org

| Strategy | Method/Reagents | Advantage | Reference |

|---|---|---|---|

| Catalysis | Brønsted-acidic ionic liquid with NXS | Acts as solvent and catalyst, mild conditions, shorter reaction times. | mdpi.com |

| Catalysis | DABCO with NXS | Simple, inexpensive catalyst; high yields at room temperature. | rsc.org |

| Activation | NBS with PhSSiMe₃ or PhSSPh | Effective for less reactive aromatic compounds. | researchgate.net |

| Process Technology | Microwave Irradiation | Significantly reduced reaction times, improved yields. | brieflands.com |

| Route Design | Replacing multi-step sequences with direct coupling | Increased overall yield, reduced process mass intensity (PMI). | acs.org |

Reactivity Profiles and Mechanistic Investigations of 4 Iodomethyl Benzonitrile

Nucleophilic Substitution Reactions at the Iodomethyl Moiety

The presence of an iodine atom, a good leaving group, on the benzylic carbon makes the iodomethyl group of 4-(Iodomethyl)benzonitrile highly susceptible to nucleophilic attack. This reactivity is central to its application in constructing more complex molecular architectures.

Alkylation of Heterocyclic Nucleophiles (e.g., Triazoles, Tetrazoles, Imidazoles)

This compound serves as an effective alkylating agent for a variety of nitrogen-containing heterocycles. nih.govorganic-chemistry.orgevitachem.com The lone pair of electrons on the nitrogen atoms in these rings can act as a nucleophile, displacing the iodide ion to form a new carbon-nitrogen bond. This reaction is a cornerstone for the synthesis of diverse heterocyclic derivatives.

The alkylation of heterocycles with multiple nitrogen atoms, such as 1,2,4-triazoles, often raises the issue of regioselectivity. nih.gov 1,2,4-triazoles, for instance, have three nucleophilic nitrogen atoms available for reaction. nih.gov Studies on the alkylation of substituted 1,2,4-triazoles have shown that reactions can lead to a mixture of N-1 and N-2 alkylated isomers. nih.gov The regiochemical outcome is often influenced by steric effects; for example, in the reaction of 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane, the -N(1)-CH2-N(2)- isomer was formed regioselectively due to steric hindrance. nih.govnih.gov Theoretical studies, such as those using the AM1 method, have been employed to explain the observed regioselectivity, often indicating that N(2) alkylated isomers are preferentially formed. nih.govnih.gov In the case of 1,2,3-triazoles, the presence of a bromine substituent on the triazole ring can direct alkylation specifically to the N-2 position. organic-chemistry.org

The choice of solvent and base plays a critical role in directing the outcome of these alkylation reactions. organic-chemistry.org In the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes, potassium carbonate in acetone (B3395972) has been effectively used. nih.govnih.gov For the N-alkylation of benzotriazole (B28993) and 1,2,4-triazole, sodium hydroxide (B78521) in N,N-dimethylformamide (DMF) has proven efficient. researchgate.net The optimization of reaction conditions, including the solvent, can significantly enhance regioselectivity. For instance, in the N-2 alkylation of 4-bromo-NH-1,2,3-triazoles, DMF was found to be a superior solvent, with lower temperatures (-10°C) yielding the best regioselectivity. organic-chemistry.org The use of ionic liquids, such as hexylpyridinium bromide, in combination with potassium carbonate under microwave conditions has also been developed as a mild and efficient protocol for the regioselective synthesis of 1-alkyl-1,2,4-triazole derivatives. researchgate.net

| Heterocycle | Alkylating Agent | Base | Solvent | Outcome |

| 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane | K2CO3 | Acetone | Mixture of N(1)-CH2-N(1), N(1)-CH2-N(2), and N(2)-CH2-N(2) isomers. nih.gov |

| 4-bromo-NH-1,2,3-triazoles | Alkyl halides | K2CO3 | DMF | Regioselective formation of 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org |

| Benzotriazole / 1,2,4-triazole | Alkyl halides | NaOH | DMF | Efficient N-alkylation. researchgate.net |

| 1,2,4-triazole | Alkyl halides | K2CO3 | Hexylpyridinium bromide (ionic liquid) | Excellent yield of 1-alkyl-1,2,4-triazole derivatives under microwave conditions. researchgate.net |

Regioselectivity and Stereochemical Control in Alkylations[7],

Formation of Carbon-Carbon Bonds via Nucleophilic Displacement

Beyond heteroatom nucleophiles, the iodomethyl group of this compound can react with carbon-based nucleophiles to forge new carbon-carbon bonds. This is a fundamental transformation in organic synthesis for extending carbon chains and building complex carbon skeletons. chemrevise.org For instance, organocuprate reagents can react with alkyl halides in coupling reactions to form new C-C bonds. chemistry.coach Another prominent example is the reaction with cyanide ions, which displaces the halide to form a new nitrile, effectively lengthening the carbon chain. chemrevise.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are also powerful methods for creating carbon-carbon bonds, typically involving organoboranes or terminal alkynes reacting with organic halides. chemistry.coach

Mechanistic Studies of Substitution Pathways (e.g., SN2, SN1 Considerations)

The substitution reactions at the benzylic carbon of this compound can proceed through either an S_N_1 or S_N_2 mechanism, and the operative pathway is influenced by the reaction conditions and the nature of the nucleophile. The benzylic position is unique in that it can stabilize both a primary carbocation (favoring S_N_1) through resonance with the benzene (B151609) ring and is also relatively unhindered for a backside attack (favoring S_N_2). khanacademy.org

The S_N_2 pathway involves a concerted, bimolecular step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is generally favored by strong, unhindered nucleophiles and polar aprotic solvents. In contrast, the S_N_1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. Given the stability of the benzylic carbocation, an S_N_1 pathway is a plausible route for reactions involving this compound. khanacademy.org

Electrophilic Reactivity of the Nitrile Group

While the iodomethyl group is the primary site for nucleophilic attack, the nitrile group (-C≡N) of this compound exhibits electrophilic character. The carbon atom of the nitrile is electrophilic due to a resonance structure that places a positive charge on it, making it susceptible to attack by nucleophiles. libretexts.org

This electrophilicity allows for a variety of transformations. For example, nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. libretexts.org The reaction is initiated by the attack of water (acid-catalyzed) or hydroxide (base-catalyzed) on the electrophilic nitrile carbon. libretexts.org Nitriles can also be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This reduction proceeds through nucleophilic attack of a hydride ion on the nitrile carbon. libretexts.orglibretexts.org Furthermore, Grignard reagents can add to the nitrile group to form an imine salt, which can then be hydrolyzed to a ketone. libretexts.org

In the context of this compound, this dual reactivity allows for sequential or tandem reactions. For example, a binary hydride system of dichloroindium hydride (HInCl₂) and borane-tetrahydrofuran (B86392) (BH₃:THF) can reduce both the carbon-halogen bond and the nitrile group of 4-(bromomethyl)benzonitrile to afford 4-methylbenzylamine. rsc.orgescholarship.org Alternatively, using a system of HInCl₂ and diisobutylaluminum hydride (DIBAL-H), the tandem reduction can yield para-tolualdehyde. rsc.orgescholarship.org

| Reagent | Functional Group Transformation | Product Type |

| H₂O, H⁺ or OH⁻ | Nitrile to Carboxylic Acid | Carboxylic Acid libretexts.org |

| LiAlH₄ | Nitrile to Primary Amine | Amine libretexts.orglibretexts.org |

| Grignard Reagent (R-MgX) then H₃O⁺ | Nitrile to Ketone | Ketone libretexts.org |

| HInCl₂ / BH₃:THF | C-Br and Nitrile Reduction | Amine rsc.orgescholarship.org |

| HInCl₂ / DIBAL-H | C-Br and Nitrile Reduction | Aldehyde rsc.orgescholarship.org |

Cycloaddition Reactions Involving the Nitrile Functionality

[3+2] Cycloaddition with Nitrile Oxides[13],

Radical Reactions and Their Synthetic Utility

Radical reactions offer a powerful and complementary approach to ionic reactions for the formation of chemical bonds, particularly in the synthesis of complex molecules. numberanalytics.com These reactions involve highly reactive radical intermediates and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. numberanalytics.com

The iodomethyl group of this compound is a prime site for initiating radical reactions. Homolytic cleavage of the relatively weak carbon-iodine bond, often induced by heat, light, or a radical initiator, can generate a benzylic radical. This radical can then participate in a variety of synthetic transformations.

For instance, intramolecular radical additions to arenes are a known class of reactions. soton.ac.uk While a specific example with this compound is not provided, the general principle involves the formation of an aryl radical that can cyclize onto an aromatic ring. soton.ac.uk In a related context, the radical cyclization of 2-haloaryl benzyl (B1604629) ethers has been investigated, where an aryl radical attacks a tethered arene. soton.ac.uk

A common and synthetically useful radical reaction is benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN or light. researchgate.net Although this describes the introduction of a bromine atom, the reverse process—the generation of a radical from an iodo- or bromo-precursor—is a fundamental step in many radical-based synthetic strategies. researchgate.net The resulting benzylic radical from this compound could be trapped by various radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The synthetic utility of radical reactions is vast, with applications in the production of polymers, fine chemicals, and pharmaceuticals. numberanalytics.com

Investigating Molecular Rearrangements and Transformations

The reactivity of this compound is characterized by the interplay between its two primary functional groups: the highly reactive iodomethyl group and the versatile nitrile group. This duality allows the compound to serve as a key precursor in a variety of molecular transformations, including the construction of complex heterocyclic systems and participation in radical-mediated rearrangements. Mechanistic investigations have revealed that its reactions often proceed through multi-step sequences, sometimes involving significant structural reorganization to yield stable final products.

One of the principal transformations of this compound involves its use as an electrophile in substitution reactions to build more complex molecular scaffolds, which can then undergo subsequent rearrangements. The iodomethyl group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles. These initial substitution products can be designed to undergo intramolecular cyclizations and rearrangements, leading to diverse chemical architectures.

A notable example is found in cascade reactions where the benzonitrile (B105546) moiety itself participates in the transformation. For instance, related benzonitrile derivatives are known to undergo rearrangements like the Dimroth rearrangement. In a cascade reaction involving 2-acylbenzonitriles and ((chloromethyl)sulfonyl)benzenes, the reaction sequence includes nucleophilic addition to the carbonyl, ring closure via attack on the nitrile group, and a subsequent Dimroth rearrangement of the resulting heterocyclic system to form stable isoindolin-1-ones. nih.govacs.org While the initial substrate is not this compound, this illustrates a key transformation pathway available to the cyano group in this class of compounds.

Another significant area of investigation involves radical cyclizations. Research on the radical reactions of 2-haloaryl benzyl ethers, which can be synthesized from 4-(halomethyl)benzonitriles, demonstrates complex transformations. soton.ac.uk For example, the reaction of an aryl radical with a tethered aromatic ring, such as the one provided by the cyanobenzyl group, can proceed via an ipso-attack. This leads to a spirocyclic intermediate that can undergo fragmentation and rearomatization, effectively forming a new aryl-aryl bond. soton.ac.uk In some cases, neophyl-type rearrangements of these intermediates have been considered, highlighting the potential for skeletal reorganization during such radical processes. soton.ac.uk

Heterocycle Synthesis via Cyclization and Rearrangement

The construction of heterocyclic frameworks is a major application of this compound's reactivity. It serves as a building block for various nitrogen-containing heterocycles, which are significant in medicinal chemistry. The synthesis of the non-steroidal aromatase inhibitor Letrozole is a prime example. In this process, a 4-halomethyl benzonitrile is reacted with 1,2,4-triazole. google.com This substitution reaction forms an intermediate, 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile, which is a core component of the final drug molecule. google.com

Detailed studies have explored cascade reactions that combine substitution, cyclization, and rearrangement into a single pot. Research has shown that ortho-carbonyl-substituted benzonitriles react with ((chloromethyl)sulfonyl)benzenes in the presence of a base like potassium carbonate to yield isoindolin-1-ones. acs.org The proposed mechanism involves several steps:

Deprotonation of the sulfonyl compound.

Nucleophilic addition to the carbonyl group.

Intramolecular cyclization via nucleophilic attack at the cyano group.

A Dimroth rearrangement of the resulting heterocycle to furnish the final product. acs.org

This type of reaction highlights the transformation of the nitrile group from a simple spectator to an active participant in molecular rearrangement.

| Entry | Reactant 1 | Reactant 2 | Base | Product | Yield (%) | Reference |

| 1 | 2-Acetylbenzonitrile | 4-((Chloromethyl)sulfonyl)benzonitrile | K₂CO₃ | 4-((Chloro(1-methyl-3-oxoisoindolin-1-yl)methyl)sulfonyl)benzonitrile | 91 | nih.govacs.org |

| 2 | 2-Benzoylbenzonitrile | 4-((Chloromethyl)sulfonyl)benzonitrile | K₂CO₃ | 4-((Chloro(3-oxo-1-phenylisoindolin-1-yl)methyl)sulfonyl)benzonitrile | 85 | nih.gov |

| 3 | 2-Acetyl-5-nitrobenzonitrile | ((Chloromethyl)sulfonyl)benzene | K₂CO₃ | 1-(Chloro(phenylsulfonyl)methyl)-1-methyl-6-nitroisoindolin-1-one | 83 | nih.gov |

Table 1: Examples of Cascade Reactions Involving Benzonitrile Derivatives Leading to Rearranged Heterocyclic Products.

Radical-Mediated Transformations

Investigations into intramolecular radical additions have provided deep insights into the rearrangement possibilities for structures derived from this compound. In a study focused on the radical cyclizations of 2-iodoaryl benzyl ethers, the cyanobenzyl moiety derived from 4-(bromomethyl)benzonitrile was used as the radical acceptor component. soton.ac.uk

The key steps of this transformation are:

Formation of an aryl radical from the 2-iodoaryl group using a radical initiator like AIBN and a mediator such as tributyltin hydride.

Intramolecular 5-exo-trig cyclization, where the aryl radical attacks the ipso-carbon of the cyanobenzyl ring.

Formation of a spirocyclic intermediate.

Fragmentation of this intermediate with concomitant rearomatization to yield a diaryl product. soton.ac.uk

This sequence represents a significant molecular transformation where a C-O bond is cleaved and a new C-C bond is formed, effectively rearranging the molecular skeleton.

| Entry | Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | 2-Iodophenyl 4-cyanobenzyl ether | Bu₃SnH, AIBN, Benzene (reflux) | 2-(4-Cyanophenoxy)biphenyl | 55 | soton.ac.uk |

| 2 | 1-(4-Cyanobenzyloxy)-2-iodonaphthalene | Bu₃SnH, AIBN, Benzene (reflux) | 1-(4-Cyanophenoxy)-2-phenylnaphthalene | 60 | soton.ac.uk |

Table 2: Radical-Mediated Rearrangement and Transformation of Ethers Derived from 4-(Halomethyl)benzonitrile.

These studies demonstrate that this compound is not merely a simple alkylating agent but a versatile substrate capable of undergoing profound molecular rearrangements and transformations. The mechanistic pathways often involve the generation of reactive intermediates, such as radicals or anions, that trigger complex cyclization and rearrangement cascades, ultimately providing access to novel and structurally diverse molecules.

Applications of 4 Iodomethyl Benzonitrile As a Key Synthetic Intermediate

Precursor in Pharmaceutical Synthesis and Drug Discovery Research

The structural features of 4-(Iodomethyl)benzonitrile make it a valuable building block in the synthesis of pharmaceutically active compounds. Its ability to participate in nucleophilic substitution reactions via the iodomethyl group allows for the introduction of diverse functionalities, a key step in the development of new therapeutic agents.

Intermediates for Aromatase Inhibitors (e.g., Letrozole)

This compound is a recognized precursor in the synthesis of aromatase inhibitors, a class of drugs primarily used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. google.comijper.org One of the most prominent examples is Letrozole. newdrugapprovals.orgresearchgate.netubi.ptwipo.int

The synthesis of Letrozole often involves the reaction of a halomethyl benzonitrile (B105546) derivative with 1H-1,2,4-triazole to form the intermediate 4-[1-(1,2,4-triazolyl)methyl]benzonitrile. google.comnewdrugapprovals.orggoogle.com Specifically, processes have been described that utilize 4-(bromomethyl)benzonitrile, a closely related halo-derivative, for this reaction. newdrugapprovals.orggoogle.comgoogleapis.com The resulting intermediate is then further reacted to yield Letrozole. newdrugapprovals.orggoogle.com The use of 4-(halomethyl)benzonitriles, including the iodo-variant, is a key step in forming the core structure of these potent non-steroidal aromatase inhibitors. wipo.int The benzonitrile group in Letrozole is known to be important for its potent inhibitory activity, as it can form a hydrogen-bond interaction with the amino acid Met 374 in the active site of the aromatase enzyme. nih.gov

Table 1: Synthesis of Letrozole Intermediate

| Reactant | Reagent | Product | Significance |

| 4-(Halomethyl)benzonitrile | 1H-1,2,4-triazole | 4-[1-(1,2,4-triazolyl)methyl]benzonitrile | Key intermediate in Letrozole synthesis. newdrugapprovals.orggoogle.com |

Building Block for Anti-cancer and Anti-inflammatory Agents

Beyond aromatase inhibitors, this compound and its halo-analogs serve as foundational molecules for a broader range of potential anti-cancer and anti-inflammatory agents. chemimpex.com The reactivity of the halomethyl group allows for its incorporation into various molecular scaffolds designed to interact with biological targets involved in cancer and inflammation.

For instance, derivatives of benzonitrile have been investigated for their cytotoxic effects against various cancer cell lines. The synthesis of novel compounds with potential anti-cancer activity often leverages the chemical handles provided by molecules like 4-(halomethyl)benzonitrile. nih.gov Similarly, in the realm of anti-inflammatory drug discovery, the development of new chemical entities with improved efficacy and reduced side effects is an ongoing effort. nih.govresearchgate.net The synthesis of certain anti-inflammatory compounds involves the use of benzonitrile-containing intermediates. pnrjournal.com The versatility of these intermediates allows for the creation of diverse libraries of compounds for biological screening. nih.gov

Radiopharmaceutical Precursors for Research Imaging

The application of this compound extends to the field of medical imaging. It is used as a precursor in the synthesis of radiopharmaceuticals, which are essential tools for diagnostic imaging techniques like Positron Emission Tomography (PET). lookchem.com The iodine atom in this compound can be replaced with a radioactive isotope, such as Iodine-125, to create a radiolabeled tracer.

One notable example is the development of potential imaging agents for aromatase. researchgate.net A derivative, 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile, has been synthesized and evaluated for its binding affinity to human aromatase. researchgate.net The synthesis of such compounds highlights the utility of iodinated benzonitrile derivatives in creating probes for in vivo imaging of specific biological targets. vumc.nl These radiolabeled molecules can provide valuable information about the distribution and activity of enzymes like aromatase in living organisms. researchgate.net

Intermediate in Agrochemical Development

The utility of this compound and related compounds is not limited to the pharmaceutical industry. These intermediates also play a role in the development of new agrochemicals, which are vital for modern agriculture. chemimpex.com

Synthesis of Pesticides and Herbicides

Benzonitrile derivatives are used as intermediates in the production of various pesticides and herbicides. chemball.comnih.gov The chemical reactivity of compounds like 4-(halomethyl)benzonitrile allows for their incorporation into larger molecules with desired biocidal properties. chemimpex.com The development of new and effective crop protection agents is a continuous process driven by the need to manage pests and weeds, including those that have developed resistance to existing treatments. awsjournal.orgbibliotekanauki.pl The "intermediate derivatization method" is a strategy employed in agrochemical discovery, where known chemical intermediates are used as starting points for creating novel molecules with potential pesticidal or herbicidal activity. researchgate.net While specific examples directly citing this compound in commercial pesticide synthesis are not prevalent in the public domain, the broader class of benzonitrile and halomethyl-aromatic compounds are established building blocks in this sector. chemball.comsemanticscholar.orgvdoc.pub

Role in the Synthesis of Specialty Organic Chemicals

In addition to its applications in the life sciences, this compound is a valuable reagent in the synthesis of a variety of specialty organic chemicals. lookchem.com Its dual functionality allows for its use in creating complex molecular architectures for materials science and other industrial applications. fishersci.com The halomethyl group can participate in nucleophilic substitution reactions, while the nitrile group can be transformed into other functional groups such as amines or carboxylic acids. This versatility makes it a useful starting material for chemists developing new materials with specific properties. chemimpex.com

Dyes and Fluorescent Brighteners

This compound, and its more commonly used analog 4-(chloromethyl)benzonitrile (B47464), serve as important precursors in the synthesis of fluorescent whitening agents. researchgate.netnjreborn.comarchivemarketresearch.com These compounds function by absorbing ultraviolet light and re-emitting it in the blue region of the visible spectrum, resulting in a brighter, cleaner appearance for materials like textiles, papers, and plastics.

| Precursor | Brightener Class | Application |

| 4-(Chloromethyl)benzonitrile | Stilbene-based | Textiles, Paper, Detergents |

| 4-(Chloromethyl)benzonitrile | Distyrene-based | Plastics, Coatings |

Synthetic Fragrances and Flavorants

In the fragrance industry, intermediates like benzonitrile and its derivatives are used to create scents reminiscent of almonds. guidechem.com The related compound, 4-(chloromethyl)benzonitrile, is noted as a precursor in the synthesis of various synthetic fragrances. researchgate.netevitachem.com The cyanobenzyl moiety can be elaborated through various chemical transformations to produce aromatic aldehydes, esters, and other functional groups that are characteristic of specific scents. The introduction of the 4-cyanobenzyl group from an intermediate like this compound allows for the construction of larger molecules with desirable olfactory properties.

Plasticizers and Synthetic Resins

This compound and related compounds are utilized as intermediates in the production of specialized plasticizers and synthetic resins. researchgate.net Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers like polyvinyl chloride (PVC). specialchem.com Benzonitrile itself is used as an intermediate for benzoguanamine, a component in the production of thermosetting resins. guidechem.com

The incorporation of the cyanobenzyl group into a polymer or resin structure can impart specific properties. For example, in the context of resins, the nitrile group can enhance thermal stability and chemical resistance. The synthesis involves reacting this compound with polymer backbones or monomer units, covalently linking the cyanobenzyl group into the material's structure. While specific examples for the iodo-compound are not prevalent in public literature, the analogous 4-chloro- derivative is cited for its role in producing synthetic resins. researchgate.net

Advanced Ligand Synthesis in Coordination Chemistry Research

Coordination chemistry relies on the synthesis of organic molecules, known as ligands, that can bind to metal ions to form coordination complexes. libretexts.orgbbhegdecollege.com These complexes are central to areas such as catalysis, materials science, and bioinorganic chemistry. This compound is a highly useful reagent for introducing a pendant aromatic nitrile group onto a ligand framework, enabling the creation of sophisticated chelating systems. fishersci.com

Design of Chelating Pyrazolyl-Pyridine Systems

A significant application of 4-(halomethyl)benzonitriles is in the synthesis of ligands containing a chelating pyrazolyl-pyridine unit. fishersci.com This bidentate N-donor system is a popular scaffold in coordination chemistry due to its ability to form stable complexes with a wide range of transition metals. jddtonline.info

The synthesis involves the N-alkylation of a pyrazole (B372694) ring within a pre-formed pyrazolyl-pyridine molecule. For instance, 3-(2-pyridyl)pyrazole can be reacted with this compound (or its bromo/chloro analogs) in the presence of a base. fishersci.comjddtonline.info This reaction attaches the 4-cyanobenzyl group to the pyrazole nitrogen, yielding a ligand with two distinct components: the bidentate pyrazolyl-pyridine unit for metal coordination and a pendant benzonitrile group. jddtonline.info This nitrile group can act as an environmentally sensitive reporter group or a site for further functionalization.

Table of Synthesized Pyrazolyl-Pyridine Ligands

| Reagent | Precursor | Synthesized Ligand |

|---|---|---|

| 2-(Chloromethyl)benzonitrile | 3-(2-Pyridyl)pyrazole | 2-((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile jddtonline.info |

These functionalized ligands have been used to create donor-π-acceptor systems where the pyrazolyl-pyridine acts as an acceptor and a donor group is attached elsewhere, leading to interesting photophysical properties. acs.org

Functionalization of Calixarenes for Host-Guest Chemistry

Calixarenes are macrocyclic compounds that act as "host" molecules, capable of trapping smaller "guest" ions or molecules within their cavities. researchgate.netnih.gov Their properties can be finely tuned by chemical modification of their "lower" or "upper" rims. This compound is an ideal reagent for introducing cyanobenzyl groups onto the hydroxyl groups at the lower rim of a calixarene (B151959). selcuk.edu.tr

This functionalization is typically achieved via a nucleophilic substitution reaction, where the phenoxide groups of the calixarene displace the iodide from this compound. selcuk.edu.tr This process allows for the controlled attachment of one or more cyanobenzyl arms to the calixarene platform. The resulting benzonitrile-functionalized calixarenes are advanced host molecules. selcuk.edu.tr The nitrile groups can act as additional binding sites for guest molecules, enhancing the selectivity and stability of the host-guest complex. selcuk.edu.tr Furthermore, these modified calixarenes have been studied for their ability to selectively extract metal ions and anions from solutions. selcuk.edu.trrsc.org

Research has demonstrated the synthesis of calix smolecule.comarene derivatives functionalized with benzonitrile groups, such as 5,11,17,23-tetra-tert-butyl-25-(2-cyanobenzyloxy)-26,27,28-trihydroxycalix smolecule.comarene and 5,11,17,23-tetra-tert-butyl-25,27-bis-(2-cyanobenzyloxy)-26,28-dihydroxycalix smolecule.comarene. selcuk.edu.tr These studies confirm the utility of halomethyl)benzonitriles in creating sophisticated calixarene-based receptors for applications in supramolecular chemistry. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Chloromethyl)benzonitrile |

| 4-(Bromomethyl)benzonitrile |

| 2-(Chloromethyl)benzonitrile |

| Benzonitrile |

| Benzoguanamine |

| 3-(2-Pyridyl)pyrazole |

| 2-((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)benzonitrile |

| Calixarene |

| 5,11,17,23-tetra-tert-butyl-25-(2-cyanobenzyloxy)-26,27,28-trihydroxycalix smolecule.comarene |

| 5,11,17,23-tetra-tert-butyl-25,27-bis-(2-cyanobenzyloxy)-26,28-dihydroxycalix smolecule.comarene |

Advanced Analytical Methodologies for Research on 4 Iodomethyl Benzonitrile

High-Resolution Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide detailed information about the molecular structure and bonding within 4-(Iodomethyl)benzonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of this compound by probing the local chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR spectroscopy, the protons of the benzene (B151609) ring typically appear as two distinct doublets in the aromatic region, a result of their coupling to adjacent protons. The two protons closer to the electron-withdrawing nitrile group are deshielded and resonate at a lower field (higher ppm), while the other two aromatic protons appear at a slightly higher field. The methylene (B1212753) protons of the iodomethyl group characteristically appear as a singlet further upfield. nih.gov

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the benzene ring show distinct signals, with their chemical shifts influenced by the attached substituents. The carbon of the nitrile group has a characteristic chemical shift in the typical range for nitriles. The carbon of the iodomethyl group is also readily identifiable. nih.gov

Table 1: Representative NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.58 | d | 8.2 | 2H, Ar-H |

| ¹H | 7.46 | d | 8.2 | 2H, Ar-H |

| ¹H | 4.43 | s | - | 2H, -CH₂I |

| ¹³C | 144.8 | - | - | Ar-C |

| ¹³C | 132.7 | - | - | Ar-C |

| ¹³C | 129.6 | - | - | Ar-C |

| ¹³C | 118.6 | - | - | -C≡N |

| ¹³C | 111.8 | - | - | Ar-C |

| ¹³C | 2.8 | - | - | -CH₂I |

Data sourced from a study where the solvent was chloroform-d. nih.gov

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization, which aids in structural confirmation. In techniques like electron ionization (EI), the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is measured. For this compound, the molecular ion peak would correspond to its molecular weight.

The fragmentation of the molecular ion provides further structural insights. A dominant fragmentation pathway for benzonitrile (B105546) and its derivatives involves the loss of a hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule. researchgate.netru.nl This process is a key characteristic observed in the mass spectra of such compounds. The presence of iodine, with its distinctive isotopic pattern, can also be a helpful marker in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for separating this compound from impurities and potential isomers, thereby ensuring the quality and reliability of the compound for subsequent applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in samples of this compound. emerypharma.com In this method, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase. mdpi.comchromatographyonline.com The separated components then enter a mass spectrometer, which provides mass spectra for their identification.

This technique is particularly useful for detecting trace levels of impurities that may arise during the synthesis of this compound, such as starting materials or by-products. For instance, related brominated compounds like 2-(Bromomethyl)benzonitrile (B57715), 3-(Bromomethyl)benzonitrile, and 4-(Bromomethyl)benzonitrile have been successfully quantified at trace levels in pharmaceutical substances using GC-MS. ajol.info Derivatization techniques can also be employed to enhance the volatility and detectability of certain impurities. jfda-online.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for assessing the purity of this compound. google.comchemicalbook.com HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

A typical HPLC method for analyzing benzonitrile derivatives involves a reversed-phase column, where the stationary phase is nonpolar. sielc.com The mobile phase is often a mixture of water and an organic solvent like acetonitrile (B52724), sometimes with an acid modifier. nih.gov Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. sielc.com HPLC is crucial for quantifying the purity of this compound and for separating it from its isomers, ensuring a high-quality product for research and synthesis. google.com

Table 2: Illustrative HPLC Method Parameters for Benzonitrile Derivatives

| Parameter | Condition |

|---|---|

| Column | Primesep A, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric acid |

| Detection | UV at 210 nm |

This is an example method for separating Benzonitrile, Toluene (B28343), and Benzylamine, demonstrating a typical setup applicable to related compounds. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Impurity Analysis

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of this compound in its solid, crystalline state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined.

Table 3: Crystal Data for the Analogous Compound 4-(Chloromethyl)benzonitrile (B47464)

| Parameter | Value |

|---|---|

| Formula | C₈H₆ClN |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 20.3965(7) |

| b (Å) | 7.8164(3) |

| c (Å) | 4.5015(2) |

| Volume (ų) | 717.66(5) |

| Z | 4 |

Data from the crystal structure determination of 4-(chloromethyl)benzonitrile. dntb.gov.ua

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly under pressure to adopt greener practices that minimize environmental impact and enhance resource efficiency. mdpi.comchemanager-online.com Traditional synthetic routes for benzonitriles and related compounds often rely on hazardous reagents, toxic solvents like carbon tetrachloride, and energy-intensive conditions. mdpi.comrsc.org Research is now pivoting towards more sustainable alternatives.

A significant area of focus is the replacement of conventional solvents and catalysts. For instance, ionic liquids are being explored as recyclable agents that can act as both co-solvent and catalyst, simplifying separation processes and eliminating the need for metal salt catalysts. rsc.orgnih.gov One study demonstrated a novel green route for benzonitrile (B105546) synthesis using a hydroxylamine (B1172632) ionic liquid salt, which achieved a 100% yield and allowed for the easy recovery and reuse of the ionic liquid. rsc.orgnih.gov Another approach involves using visible light to initiate radical reactions, avoiding harsh reagents. mdpi.com The development of processes that utilize bio-based, non-toxic solvents is also a key goal. chemanager-online.com These principles are directly applicable to the synthesis of 4-(Iodomethyl)benzonitrile, aiming to create pathways that are not only efficient but also environmentally benign.

| Synthesis Approach | Key Features | Sustainability Benefits |

| Ionic Liquid Catalysis | Acts as a recyclable co-solvent and catalyst. rsc.orgnih.gov | Eliminates metal salt catalysts, simplifies separation, allows for catalyst recycling. nih.gov |

| Photochemical Initiation | Uses visible light to initiate radical reactions (e.g., bromination). mdpi.com | Avoids hazardous reagents like chlorine and bromine, and toxic solvents like carbon tetrachloride. mdpi.com |

| Bio-Based Solvents | Employs sustainable solvents derived from renewable biomass. chemanager-online.com | Reduces reliance on petroleum-based solvents and lowers toxicity. chemanager-online.com |

Exploration of Novel Catalytic Transformations Mediated by this compound

The reactivity of the iodomethyl group makes this compound a valuable substrate in a variety of catalytic transformations. The iodine functionality is a good leaving group, facilitating nucleophilic substitution and cross-coupling reactions. frontiersin.org Research in this area focuses on using this reactivity to construct complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and halomethyl compounds are key participants. mit.edu For example, the related 4-(bromomethyl)benzonitrile is used in Suzuki couplings to create biphenyl (B1667301) structures, which are important intermediates in pharmaceuticals. mdpi.com Future research will likely expand the scope of these reactions, using this compound with novel catalysts to achieve new bond formations with high efficiency and selectivity. Furthermore, the development of enantioselective catalytic methods, such as halolactonizations, allows for the creation of chiral molecules from unsaturated carboxylic acids using halo-functionalization, a field where iodo-derivatives are particularly useful. nih.gov The exploration of rhodium-catalyzed transannulation reactions with benzonitrile derivatives also opens new pathways to synthesize complex heterocyclic compounds. acs.org

Integration into Advanced Materials Science Research (e.g., Perovskite Solar Cells)

The unique electronic properties of the benzonitrile moiety make it an attractive component for advanced materials. A particularly promising application is in the field of perovskite solar cells (PSCs), which are a next-generation photovoltaic technology. nih.gov The efficiency and stability of PSCs are often limited by defects at the surface and grain boundaries of the perovskite crystal layer. nih.govresearchgate.net

Benzenitrile derivatives, including analogs like 4-(chloromethyl)benzonitrile (B47464) and 4-bromo-benzonitrile, have been successfully used as passivating agents to mitigate these defects. researchgate.netdntb.gov.ua These molecules can be introduced as additives during the fabrication of the solar cell layers. nih.govresearchgate.net The nitrile group (-C≡N) and the halide can interact with the perovskite surface, passivating defects and improving charge transport. nih.gov For example, the use of 4-(aminomethyl) benzonitrile hydrochloride as an additive resulted in a device with a champion efficiency of 23.52% and significantly improved long-term stability. nih.gov Similarly, 4-(chloromethyl)benzonitrile has been used in a collaborative passivation strategy for both the electron and hole transport layers in inverted PSCs. researchgate.net The application of this compound in this context is a logical next step, potentially offering unique advantages due to the properties of the iodine atom.

| Additive | Role in Perovskite Solar Cell | Observed Improvement |

| 4-(Aminomethyl) benzonitrile hydrochloride | Passivates Pb2+ defects, adjusts energy levels, improves crystal growth. nih.gov | Champion efficiency of 23.52%; 91.2% original efficiency retained after 50 days. nih.gov |

| 4-(Chloromethyl)benzonitrile | Collaborative passivation of electron and hole transport layers. researchgate.net | Enhanced power conversion efficiency and device stability. researchgate.net |

| 4-Bromo-benzonitrile | Effective surface passivation of the perovskite layer. dntb.gov.ua | Enhanced performance of perovskite solar cells. dntb.gov.ua |

Bio-conjugation and Chemical Biology Applications at the Molecular Level

Bioconjugation is the process of chemically linking molecules to biomolecules like proteins, DNA, or carbohydrates. This technique is crucial for developing new diagnostics, therapeutics like antibody-drug conjugates (ADCs), and tools for fundamental biological research. nih.gov The high reactivity of the iodomethyl group makes this compound an excellent candidate for such applications.

The benzyl (B1604629) iodide moiety can react with nucleophilic residues on proteins, such as the thiol group of cysteine, to form stable covalent bonds. mit.edu This allows for the site-specific attachment of the benzonitrile "tag" to a protein of interest. The nitrile group can then serve as a unique spectroscopic probe (e.g., via infrared spectroscopy) or as a handle for further chemical modification through "click chemistry" or other bioorthogonal reactions. This dual functionality—a reactive handle for attachment and a versatile functional group for probing or further reaction—opens up possibilities for designing novel chemical biology tools to study protein function and interaction at the molecular level. biosyn.com

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis is a powerful paradigm in modern chemical research. nih.gov Computational methods, particularly Density Functional Theory (DFT), can provide deep mechanistic insights, predict reactivity, and help rationalize experimental outcomes. acs.orgresearchgate.net

For a molecule like this compound, computational studies can be used to:

Model Reaction Mechanisms: Elucidate the step-by-step pathway of catalytic reactions, identify transition states, and understand the role of the catalyst. acs.org

Predict Spectroscopic Properties: Calculate NMR and IR spectra to aid in the characterization of new compounds synthesized from this precursor. researchgate.net

Analyze Molecular Properties: Investigate the molecule's frontier molecular orbitals (HOMO/LUMO) and electrostatic potential to predict its reactivity and interaction with other molecules, such as in materials science or biological applications. nih.govresearchgate.net

By combining the predictive power of computational studies with real-world experimental work, researchers can accelerate the discovery of new reactions and applications for this compound, making the research process more efficient and targeted. nih.gov

Challenges and Opportunities in the Field of Halomethyl Aromatic Compounds

While halomethyl aromatic compounds like this compound are incredibly useful, their application is not without challenges. A primary concern is the inherent reactivity that makes them valuable; it can also lead to issues with stability and toxicity. tandfonline.com Many halomethylating agents and the resulting products are lachrymatory and require careful handling. tandfonline.com Furthermore, traditional reactions like Friedel-Crafts halomethylation often suffer from a lack of selectivity, the formation of byproducts, and the use of corrosive and environmentally hazardous catalysts. tandfonline.comresearchgate.net

However, these challenges present significant opportunities for innovation. The development of milder, more selective, and greener halomethylation methods is a major goal. researchgate.net There is also vast potential in expanding the functional utility of these compounds. For example, their role as key intermediates in the synthesis of fine chemicals, pharmaceuticals, and advanced polymers continues to grow. tandfonline.com The ability to precisely tune the reactivity by changing the halogen (from chloro to bromo to iodo) allows for a tailored approach to synthesis. Overcoming the challenges of handling and catalysis will unlock the full potential of this important class of chemical intermediates, paving the way for new discoveries in medicine, materials, and beyond. acs.org

Q & A

Q. How is this compound utilized in prodrug design?

- Methodology : The iodide group serves as a leaving group in alkylation reactions with nucleophiles (e.g., thiols in cysteine proteases). Kinetic studies show a second-order rate constant (k = 1.2 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup>) for bond cleavage in aqueous buffer (pH 7.4) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.